molecular formula C17H18O5 B2596344 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid CAS No. 571156-08-6

3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid

Cat. No.: B2596344
CAS No.: 571156-08-6
M. Wt: 302.326
InChI Key: WODYIEDJGMSCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

3-Ethoxy-4-(2-phenoxyethoxy)benzoic acid interacts with various enzymes, proteins, and other biomolecules. It binds to the ligand binding site of receptors, thereby inhibiting protein interactions . The nature of these interactions is complex and depends on the specific biomolecules involved.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the ligand binding site of receptors, blocking the binding of a ligand to its receptor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-(2-phenoxyethoxy)benzoic acid typically involves the reaction of 3-ethoxybenzoic acid with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-(2-phenoxyethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-ethoxy-4-(2-phenoxyethoxy)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various chemical reactions.

    Biology: Studied for its role in inhibiting protein interactions and its potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-4-(2-phenoxyethoxy)benzoic acid is unique due to its specific structure, which allows it to effectively inhibit protein interactions by binding to the ligand binding site of receptors. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-ethoxy-4-(2-phenoxyethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-2-20-16-12-13(17(18)19)8-9-15(16)22-11-10-21-14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODYIEDJGMSCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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